molecular formula C11H14ClNO B1362602 4-chloro-N,N-diethylbenzamide CAS No. 7461-38-3

4-chloro-N,N-diethylbenzamide

Cat. No. B1362602
CAS RN: 7461-38-3
M. Wt: 211.69 g/mol
InChI Key: VQIFBGNOSBKNJI-UHFFFAOYSA-N
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Description

4-chloro-N,N-diethylbenzamide is a chemical compound with the molecular formula C11H14ClNO . It is also known by other names such as Benzamide, 4-chloro-N,N-diethyl- and NSC404988 .


Synthesis Analysis

The synthesis of N,N-diethylbenzamides, including 4-chloro-N,N-diethylbenzamide, can be achieved via a nonclassical Mitsunobu Reaction . This method allows for the creation of ortho-, meta-, and para-substituted benzamides containing both electron-donating and electron-withdrawing groups . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of 4-chloro-N,N-diethylbenzamide consists of a benzamide core with a chlorine atom at the 4-position and two ethyl groups attached to the nitrogen atom . The InChI code for this compound is InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

4-chloro-N,N-diethylbenzamide has a molecular weight of 211.69 g/mol . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 211.0763918 g/mol . Its topological polar surface area is 20.3 Ų .

Scientific Research Applications

Molecular Properties and Polarizability

  • Research on a structurally similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, demonstrated its antiemetic and parasympathomimetic activity. Studies on its density and refractive index indicated a linear concentration dependence and strong polarizability effects (Sawale et al., 2016).

Chemical Transformation Studies

  • The transformation of metoclopramide, a compound with a similar structure to 4-chloro-N,N-diethylbenzamide, in biological systems has been explored. Investigations into the excretion of metoclopramide in rabbit urine revealed several transformation products, suggesting complex metabolic pathways (Arita et al., 1970).

Synthesis and Structure Analysis

  • A study focused on the synthesis and structural analysis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide. It examined the relationship between structure and antitumor activity, revealing promising results in certain cell lines (He et al., 2014).

Behavioral Responses in Biological Systems

  • In a study of behavioral responses and bioefficacy against Aedes aegypti mosquitoes, a series of aromatic amides, including compounds structurally related to 4-chloro-N,N-diethylbenzamide, were synthesized. These compounds showed significant repellent activity and potential for use in personal protection management (Garud et al., 2011).

Exploration of Metabolic Pathways

  • The identification of metoclopramide metabolites in cattle urine after drug administration highlighted the complexity of metabolic pathways. The study identified the parent compound and major metabolites, providing insights into metabolic transformations (Jones et al., 2005).

Mechanism of Action

While the specific mechanism of action for 4-chloro-N,N-diethylbenzamide is not mentioned in the literature, it is known that some benzamide derivatives are used as insect repellents . They work by interfering with the insect’s olfactory receptors, making it harder for them to detect humans .

properties

IUPAC Name

4-chloro-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIFBGNOSBKNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323846
Record name 4-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7461-38-3
Record name NSC404988
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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